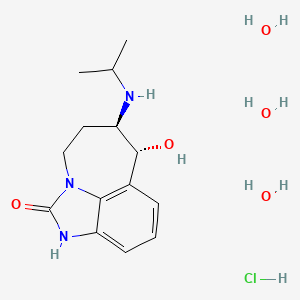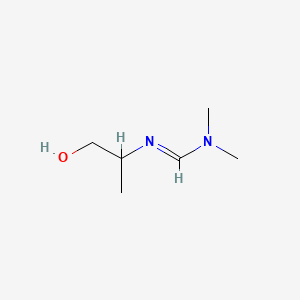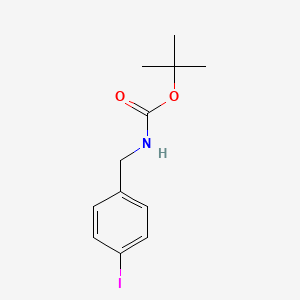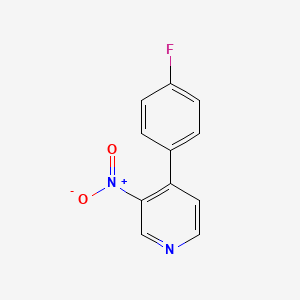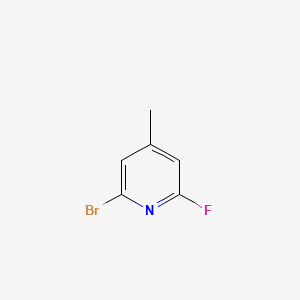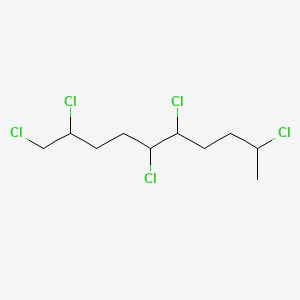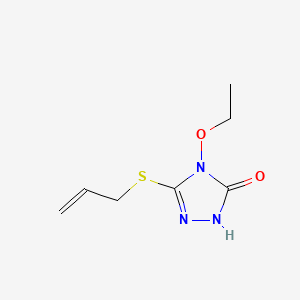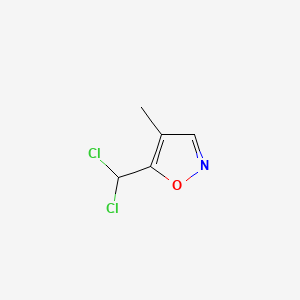![molecular formula C60H80N4O16Rh2S4 B575123 Dirhodio(II) tetrakis[1-[(4-tert-butilfenil)sulfonil]-(2R)-pirrolidincarboxilato] CAS No. 183800-15-9](/img/structure/B575123.png)
Dirhodio(II) tetrakis[1-[(4-tert-butilfenil)sulfonil]-(2R)-pirrolidincarboxilato]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) is a complex organometallic compound with the molecular formula C60H80N4O16Rh2S4 and a molecular weight of 1447.37 g/mol . This compound is known for its unique structural features and significant applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) has several significant applications in scientific research:
Mecanismo De Acción
Mode of Action
It is known to act as a catalyst for asymmetric cyclopropanations .
Biochemical Pathways
Its role as a catalyst suggests it may influence a variety of biochemical reactions, particularly those involving the formation of cyclopropane rings .
Result of Action
As a catalyst for asymmetric cyclopropanations, it likely facilitates the formation of cyclopropane rings in organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) involves the reaction of dirhodium(II) acetate with 1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate ligands. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane under inert atmosphere conditions to prevent oxidation . The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state rhodium species.
Reduction: It can also be reduced to lower oxidation state rhodium species using appropriate reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and inert atmosphere conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium(III) species, while reduction reactions may produce rhodium(I) species. Substitution reactions result in the formation of new rhodium complexes with different ligands .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis[1-[(4-methylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)
- Tetrakis[1-[(4-ethylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)
- Tetrakis[1-[(4-isopropylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)
Uniqueness
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) is unique due to the presence of the bulky tert-butyl groups on the phenyl rings. These groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in catalytic processes. Additionally, the specific configuration of the pyrrolidinecarboxylate ligands contributes to the compound’s distinct chemical properties and applications .
Propiedades
Número CAS |
183800-15-9 |
|---|---|
Fórmula molecular |
C60H80N4O16Rh2S4 |
Peso molecular |
1447.4 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);;/q;;;;2*+2/p-4 |
Clave InChI |
HVKPLPQGLBYKLH-UHFFFAOYSA-J |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] |
Sinónimos |
TETRAKIS(1-((4-TERT-BUTYLPHENYLSULFONYL& |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


